N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is a complex organic compound featuring a unique structure that includes both furan and thiophene rings These heterocyclic components are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be synthesized through a Grignard reaction where a furan-3-yl magnesium bromide reacts with a thiophen-2-yl aldehyde under anhydrous conditions. The resulting alcohol is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final pivalamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature and pH, and the implementation of continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group, potentially using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The furan and thiophene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deoxygenated derivative.
Substitution: Formation of nitro or halogenated derivatives on the furan or thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its heterocyclic rings are often found in bioactive molecules, suggesting possible applications in designing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties. The presence of both furan and thiophene rings might contribute to interactions with biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers, due to its stable and versatile structure.
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-hydroxyethyl)pivalamide
- N-(2-(thiophen-2-yl)-2-hydroxyethyl)pivalamide
- N-(2-(furan-3-yl)-2-hydroxy-2-phenylethyl)pivalamide
Uniqueness
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide is unique due to the simultaneous presence of both furan and thiophene rings, which can confer distinct electronic and steric properties
This comprehensive overview highlights the significance and potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-7-19-9-11)12-5-4-8-20-12/h4-9,18H,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGXDQSPKSRCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=COC=C1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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